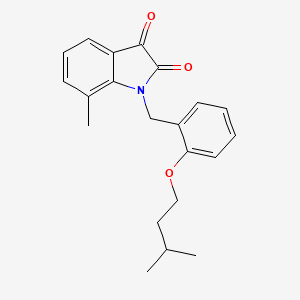
1-(2-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula . It may also include its appearance (solid, liquid, color, etc.) and its role or uses in various applications.
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it from its constituent elements or simpler compounds . This often involves various chemical reactions, the use of catalysts, and specific conditions of temperature and pressure.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule . Techniques used for this purpose include X-ray crystallography, neutron diffraction, and various forms of spectroscopy.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes . This can include reactions with other compounds under various conditions, as well as decomposition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .Wissenschaftliche Forschungsanwendungen
Conjugated Polymers with Building Blocks
Researchers have found that π-conjugated organic donor–acceptor (D–A) type polymers, which include diketopyrrolopyrrole (DPP)-based polymers, are widely developed for use in electronic devices. Novel chromophores like isoDPP, which is similar to DPP in chemical structure, are being explored for their potential in electronic device applications. The study suggests that polymers containing high-performance electron-deficient pigments like isoDPP are expected to have significant potential for high-performance electronic devices. IsoDPP, benzodipyrrolidone (BDP), and naphthodipyrrolidone (NDP) based polymers, which have not received much attention, have distinct optical, electrochemical, and device performance characteristics. The research aims to provide a theoretical scaffold for designing D–A type conjugated polymers with potential for high-performance electronic devices (Deng et al., 2019).
Pharmacological Activities of Naphthoquinone Derivatives
7-Methyljuglone (7-MJ), a naphthoquinone derivative, has been reported to exhibit a variety of pharmacological activities such as antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The hemi-synthesis of the compound has been described, and this review serves as a starting point for future research and valorization accomplishments (Mbaveng & Kuete, 2014).
Biological Effects of Benz(e)(1,3)oxazine-2,4-diones and Thiosalicylanilides
A review of the biological activities of 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones and thiosalicylanilides has revealed a number of biological activities, including antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory properties. The substances can be modeled by structural changes, and although only a few have been introduced into practice, their potential for various applications is noted (Waisser & Kubicová, 1993).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives have been recognized for their broad biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. The review highlights these compounds as an important class of chemical compounds with potential for various pharmacotherapeutic applications (Danao et al., 2021).
Antimicrobial Agents: A Particular Focus on p-Cymene
p-Cymene, a monoterpene found in over 100 plant species used for medicine and food, shows various biological activities including antimicrobial effects. This review focuses on the antimicrobial activity of p-Cymene, addressing its mechanisms of action and potential as a candidate to functionalize biomaterials and nanomaterials for use in human healthcare and biomedical applications (Marchese et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
7-methyl-1-[[2-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-14(2)11-12-25-18-10-5-4-8-16(18)13-22-19-15(3)7-6-9-17(19)20(23)21(22)24/h4-10,14H,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMKTRUHFQRQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=CC=C3OCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

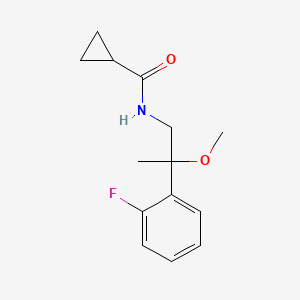
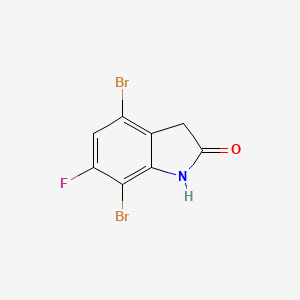
![2-[1-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]cyclopropyl]acetic acid](/img/structure/B2450604.png)
![N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2450606.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2450608.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2450609.png)
![(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2450611.png)
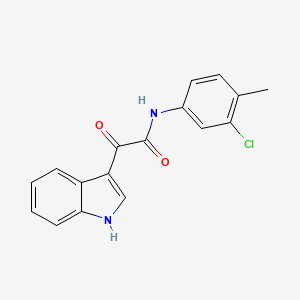
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2450616.png)

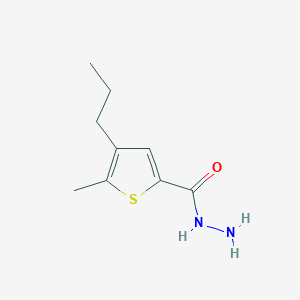
![6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2450621.png)

![Ethyl 2-[2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B2450623.png)